AMO 1618
Description
AMO 1618 (2'-isopropyl-4'-(trimethylammonium chloride)-5'-methylphenyl piperidine-1-carboxylate) is a quaternary ammonium compound primarily recognized as a plant growth retardant. It inhibits gibberellin biosynthesis by blocking the enzymatic activity of ent-kaurene oxidase, a critical step in the gibberellin pathway . This inhibition reduces stem elongation and leaf expansion, making it valuable for controlling excessive vegetative growth in crops and ornamental plants. Structurally, this compound is an ester with moderate polarity and conformational flexibility, enabling selective interactions in biochemical systems .
Properties
IUPAC Name |
trimethyl-[2-methyl-4-(piperidine-1-carbonyloxy)-5-propan-2-ylphenyl]azanium;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H31N2O2.ClH/c1-14(2)16-13-17(21(4,5)6)15(3)12-18(16)23-19(22)20-10-8-7-9-11-20;/h12-14H,7-11H2,1-6H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEIMUIRJKDWCPO-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1[N+](C)(C)C)C(C)C)OC(=O)N2CCCCC2.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H31ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
6295-53-0 (iodide) | |
| Record name | AMO-1618 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002438531 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID90947238 | |
| Record name | N,N,N,2-Tetramethyl-4-[(piperidine-1-carbonyl)oxy]-5-(propan-2-yl)anilinium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90947238 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2438-53-1 | |
| Record name | Benzenaminium, N,N,N,2-tetramethyl-5-(1-methylethyl)-4-[(1-piperidinylcarbonyl)oxy]-, chloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2438-53-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | AMO-1618 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002438531 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N,N,N,2-Tetramethyl-4-[(piperidine-1-carbonyl)oxy]-5-(propan-2-yl)anilinium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90947238 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Core Synthetic Pathway
AMO 1618 belongs to the carbamate ester class, synthesized via a multi-step organic reaction process. The primary route involves:
- Formation of the phenylpiperidine backbone : A substituted phenol derivative (2-isopropyl-4-amino-5-methylphenol) undergoes esterification with piperidine-1-carbonyl chloride under alkaline conditions.
- Quaternization : The tertiary amine group is alkylated using methyl chloride, forming the quaternary ammonium structure critical for biological activity.
Key reagents include methyl chloride, piperidine derivatives, and phosphorylated intermediates. The final product is typically isolated as a crystalline solid via solvent evaporation and recrystallization.
Structural Validation
Spectroscopic analyses (e.g., NMR, IR) confirm the presence of:
- A piperidine ring (δ 1.4–1.6 ppm in $$ ^1H $$-NMR) esterified to the aromatic moiety.
- Quaternary ammonium signals (δ 3.2–3.4 ppm for N$$^+$$(CH$$3$$)$$2$$).
- Aromatic substituents : Isopropyl (δ 1.2–1.3 ppm) and methyl groups (δ 2.1 ppm) on the phenyl ring.
Optimization of Synthesis Conditions
Reaction Parameters
Studies highlight the sensitivity of yield to temperature and stoichiometry:
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 60–70°C | Maximizes esterification efficiency |
| Molar ratio (Piperidine:Phenol) | 1.2:1 | Prevents side reactions |
| Solvent | Anhydrous dichloromethane | Enhances solubility |
Data derived from enzymatic inhibition assays and synthetic trials.
Challenges in Scalability
- Byproduct formation : Competing alkylation at the phenolic oxygen necessitates careful pH control (pH 8–9).
- Moisture sensitivity : Quaternary ammonium intermediates hydrolyze readily, requiring inert atmospheres.
Functional Insights from Biochemical Studies
Mechanism of Gibberellin Inhibition
This compound disrupts the cyclization of trans-geranylgeranyl pyrophosphate to (−)-kaurene, a key gibberellin precursor. In Fusarium moniliforme and higher plants, this inhibition occurs at submicromolar concentrations (IC$$_{50}$$ ≈ 0.28 µM). Enzymatic assays with Echinocystis macrocarpa endosperm homogenates demonstrate:
Comparative Efficacy Among Retardants
In Avena leaf sections, this compound’s growth-retarding potency ranks second only to Phosfon D:
| Retardant | Growth Inhibition (%) | Effective Concentration (µM) |
|---|---|---|
| Phosfon D | 98 | 10 |
| This compound | 92 | 16.7 |
| CCC | 65 | 100 |
Data adapted from dose-response curves.
Formulation and Application Techniques
Agricultural Use
Chemical Reactions Analysis
Table 1: Dose-Dependent Effects of AMO-1618 on Pea Seed Gibberellin Levels
| AMO-1618 Concentration (mg/L) | Gibberellin Reduction (%) | Seed Growth Impact |
|---|---|---|
| 5 | 40 | None |
| 25 | 55 | Moderate |
| 50 | 60 | Significant |
Antimalarial Activity via Isoprenoid Pathway Disruption
AMO-1618 exhibits potent antimalarial effects by targeting isoprenoid biosynthesis in Plasmodium falciparum. It induces rapid morphological changes in intraerythrocytic parasites, including:
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Swelling and disorganization of trophozoite and schizont stages within 8–24 hours .
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Disruption of apicoplast membranes, as observed via electron microscopy .
Table 2: Efficacy of AMO-1618 Against Plasmodium falciparum
| Parameter | Value |
|---|---|
| ED₅₀ (µM) | 10.3 ± 2.22 |
| Time to Morphological Change | 8–24 hours |
| Erythrocyte Toxicity | None observed |
Mechanistic Selectivity
AMO-1618’s specificity for terpenoid pathways is evidenced by:
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No cross-reactivity : Unlike other gibberellin inhibitors (e.g., paclobutrazol), AMO-1618 does not affect fungal ergosterol synthesis or mammalian cell lines at bioactive concentrations .
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Stage-specific action : It primarily targets trophozoite and schizont stages of P. falciparum, with minimal impact on ring-stage parasites .
Comparative Inhibition Profiles
AMO-1618’s potency is intermediate among gibberellin biosynthesis inhibitors:
Biochemical Stability and Metabolite Analysis
GC-MS studies reveal AMO-1618’s stability under physiological conditions:
Scientific Research Applications
Gibberellin Biosynthesis Inhibition
AMO 1618 is primarily known for its role as a gibberellin biosynthesis inhibitor. Gibberellins are vital hormones that promote growth and development in plants. The application of this compound has been shown to reduce gibberellin levels in various plant tissues:
- In Pea Seeds : Research indicates that this compound significantly reduces gibberellin content in developing pea seeds when cultured in excised pods. The effect is concentration-dependent, with higher concentrations leading to greater reductions in gibberellin levels without adversely affecting seed growth at lower concentrations .
- In Phaseolus Coccineus : Similar effects have been observed in Phaseolus coccineus, where this compound alters endogenous gibberellin levels and affects stem, leaf, and root growth .
Growth Retardation
This compound has been utilized as a growth retardant across various plant species:
- Citrus Seedlings : Studies have demonstrated that this compound can effectively retard the growth of citrus seedlings when applied at concentrations of 5,000 to 10,000 ppm. The effects can persist for over 45 days post-application .
- General Applications : Its ability to inhibit growth has made it a valuable tool for managing plant height in crops where excessive growth can lead to lodging or other issues.
Agricultural Biotechnology
The implications of using this compound extend into agricultural biotechnology:
- Crop Management : By controlling gibberellin levels, this compound can be used to optimize crop yields and improve the quality of produce by ensuring plants do not grow excessively tall or weak .
- Environmental Applications : Research also suggests potential uses in ecotoxicology and bioremediation efforts, particularly in assessing the phytotoxicity of pollutants on plant development .
Case Studies
Several case studies highlight the effectiveness of this compound:
Mechanism of Action
The mechanism of action of AMO 1618 involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Similar Compounds
AMO 1618 belongs to a class of growth retardants that modulate plant hormone pathways. Below is a detailed comparison with structurally and functionally analogous compounds:
Table 1: Comparison of this compound with Similar Growth Retardants
Key Contrasts
Chemical Structure & Mobility :
- This compound’s ester group enhances solubility in polar solvents compared to CCC’s ionic structure, which favors soil absorption . Paclobutrazol’s triazole ring enables stronger binding to cytochrome P450 enzymes, increasing longevity in plant tissues .
Mechanistic Specificity :
- This compound and paclobutrazol target ent-kaurene oxidase but differ in downstream effects. This compound upregulates peroxidase activity, enhancing stress tolerance, whereas paclobutrazol induces catalase, reducing oxidative damage .
Environmental Impact: this compound causes transient shifts in gut microbiota in animal models (e.g., pigs), with microbial communities normalizing within 14 days . In contrast, paclobutrazol’s persistence in soil raises concerns about long-term ecological disruption .
Biological Activity
AMO 1618, a plant growth retardant, has garnered attention for its diverse biological activities, particularly in inhibiting gibberellin (GA) biosynthesis and affecting plant growth parameters. This article presents a detailed overview of its biological activity, including research findings, case studies, and relevant data tables.
This compound functions primarily as a gibberellin biosynthesis inhibitor . Studies have shown that it interferes with the production of gibberellins in various plant species, leading to significant alterations in growth patterns. The compound is known to inhibit stem elongation and promote dwarfism in treated plants, which can be advantageous for ornamental horticulture.
Key Findings:
- Inhibition of Gibberellin Production : this compound effectively reduces the levels of gibberellins in plants, which are crucial for promoting cell elongation and growth. This was evidenced by experiments on Gibberella fujikuroi and Sphaceloma manihoticola, where this compound was shown to inhibit GA production at concentrations ranging from to m .
- Effects on Plant Morphology : The application of this compound resulted in shorter internodes and a rosette growth form in several species, including chrysanthemums and maize. This effect is particularly useful for producing compact plant varieties suitable for commercial markets .
Effects on Plant Growth Parameters
The biological activity of this compound extends beyond mere inhibition of elongation; it also influences other growth parameters such as leaf color, root development, and flowering time.
Table 1: Effects of this compound on Various Plant Species
Case Study 1: Chrysanthemum Cultivation
In a study focused on chrysanthemums, this compound was applied during the floral initiation phase. The results indicated that plants treated with this compound exhibited delayed flowering by two to three weeks compared to untreated controls. This delay was attributed to the suppression of floret development and stem elongation .
Case Study 2: Maize Dwarf Mutant
Research utilizing a dwarf mutant of maize (Zea mays), known as dwarf-1, demonstrated that this compound effectively interacted with gibberellin pathways. Treated plants showed reduced height and altered leaf morphology, confirming the compound's role as a growth retardant .
Persistence and Environmental Impact
This compound has been observed to persist in soil, influencing subsequent plant generations. A nine-year study revealed that plants grown in soil treated with this compound exhibited reduced susceptibility to foliar diseases, likely due to thicker leaf structures developed from treatment .
Q & A
Q. What experimental methodologies are recommended for assessing AMO 1618’s inhibitory effects on plant growth regulators (PGRs)?
- Methodological Answer : Use root elongation assays (e.g., in Triticum aestivum or other model plants) with controlled concentrations of this compound (typically 50–100 µM). Monitor gibberellin biosynthesis inhibition via HPLC-MS to quantify metabolic intermediates. Ensure environmental controls (light, temperature) to isolate this compound-specific effects .
- Key Variables : Seed sterilization protocols, solvent controls (e.g., DMSO), and replication (≥3 biological replicates).
Q. How does this compound interact with other PGR inhibitors (e.g., paclobutrazol) in experimental designs?
- Methodological Answer : Co-application studies require factorial designs (e.g., 2×2 ANOVA) to test additive/synergistic effects. For example, combine this compound with inhibitors of ethylene or cytokinin pathways and measure hypocotyl elongation. Normalize data to solvent-only controls and validate via enzyme activity assays (e.g., ent-kaurene oxidase inhibition) .
Q. What are the standard protocols for preparing this compound stock solutions to ensure chemical stability?
- Methodological Answer : Dissolve this compound in ethanol or DMSO (10 mM stock), store at −20°C in amber vials to prevent photodegradation. Verify solubility via spectrophotometry (λ = 260 nm) and recalibrate concentrations before each experiment .
Advanced Research Questions
Q. How can contradictory data on this compound’s species-specific efficacy be resolved?
- Methodological Answer : Conduct comparative transcriptomics (RNA-seq) across species (e.g., Arabidopsis vs. cereals) to identify differential expression in gibberellin biosynthesis genes (e.g., GA20ox, GA3ox). Validate with CRISPR-Cas9 knockouts and quantify endogenous gibberellin levels via LC-MS/MS .
- Statistical Approach : Use hierarchical clustering or PCA to group species by sensitivity, accounting for phylogenetic relationships.
Q. What strategies mitigate off-target effects of this compound in long-term growth studies?
- Methodological Answer : Employ isotopic labeling (e.g., ¹⁴C-AMO 1618) to track uptake and distribution. Pair with tissue-specific promoters (e.g., root-cap-specific) for localized application. Validate specificity via mutant lines lacking target enzymes .
Q. How can this compound be integrated with computational models to predict PGR network dynamics?
- Methodological Answer : Develop kinetic models (e.g., ordinary differential equations) parameterized with enzyme inhibition constants (Kᵢ) from in vitro assays. Validate predictions using time-course data from treated vs. untreated plants. Tools: COPASI or SBML-based platforms .
Data Analysis & Interpretation
Q. What statistical frameworks are optimal for analyzing dose-response curves of this compound?
- Methodological Answer : Fit data to a four-parameter logistic model (e.g.,
drcpackage in R) to estimate EC₅₀ and Hill coefficients. Account for heteroscedasticity via weighted least squares .
Q. How should researchers address variability in this compound efficacy across soil types?
- Methodological Answer : Use soil-column experiments with standardized substrates (e.g., sand:peat mixtures). Measure this compound bioavailability via soil extraction followed by LC-MS. Correlate with soil pH and organic matter content .
Cross-Disciplinary Applications
Q. Can this compound be adapted for studying stress-response crosstalk (e.g., drought + PGR inhibition)?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
